2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde” is 1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3.Physical And Chemical Properties Analysis
“2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde” is a powder that is stored at room temperature .Scientific Research Applications
Asymmetric Synthesis and Enantioselectivity
2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde may find applications in asymmetric synthesis processes, where achieving high enantioselectivity is crucial. For instance, aryloxyaluminum dichlorides have been utilized as coordinating agents in the asymmetric addition reactions of Grignard reagent-chiral diamine complexes to benzaldehydes, leading to the production of carbinols with good enantioselectivity. This indicates the potential of similar compounds in facilitating asymmetric synthesis reactions (Tomioka, Nakajima, & Koga, 1987).
Enzyme-Catalyzed Asymmetric Synthesis
In the realm of enzyme-catalyzed reactions, benzaldehyde derivatives are substrates for benzaldehyde lyase (BAL), which catalyzes the asymmetric synthesis of benzoin derivatives. Such applications highlight the versatility of benzaldehyde derivatives in enzymatic reactions, offering environmentally friendly alternatives to traditional chemical synthesis methods (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Catalysis and Oxidation Reactions
Benzaldehyde and its derivatives are crucial intermediates in various catalytic and oxidation reactions. For example, the catalytic oxidation of benzyl alcohol to benzaldehyde has been significantly enhanced using sulfated Ti-SBA-15 catalysts. Such reactions are fundamental in the production of fine chemicals, illustrating the broad applicability of benzaldehyde derivatives in catalysis and industrial chemistry (Sharma, Soni, & Dalai, 2012).
Photocatalysis and Environmental Applications
The photocatalytic degradation of pollutants like chlorophenols highlights another application area, where benzaldehyde derivatives may serve as intermediates or by-products. This underscores the relevance of such compounds in environmental cleanup and the treatment of industrial waste (Rao, Dubey, Mohanty, Khare, Jain, & Kaul, 2003).
Biotechnological Production
In biotechnology, the bioproduction of benzaldehyde from benzyl alcohol using microbial biotransformation is an area of growing interest. This process, facilitated by organisms like Pichia pastoris, demonstrates the potential of biological systems to produce high-value chemicals such as benzaldehyde, offering sustainable alternatives to chemical synthesis (Craig & Daugulis, 2013).
properties
IUPAC Name |
2-chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-7-8-11(2)16(12(10)3)19-15-6-4-5-14(17)13(15)9-18/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMXTVFYFHNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC2=C(C(=CC=C2)Cl)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,3,6-trimethylphenoxy)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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